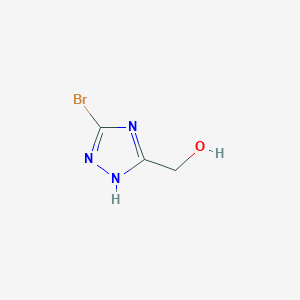
5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine, also known as DHβE, is a compound that has been extensively studied for its potential use in treating nicotine addiction.
Mechanism of Action
5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amineβE acts as a competitive antagonist of α4β2 nicotinic acetylcholine receptors. By blocking these receptors, this compoundβE reduces the reinforcing effects of nicotine, making it a potential treatment for nicotine addiction.
Biochemical and Physiological Effects:
This compoundβE has been shown to reduce nicotine self-administration in animal models. It has also been shown to reduce the rewarding effects of nicotine in the brain, as well as the withdrawal symptoms associated with nicotine cessation.
Advantages and Limitations for Lab Experiments
5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amineβE is a useful tool for studying the role of α4β2 nicotinic acetylcholine receptors in nicotine addiction and other conditions. However, it is important to note that this compoundβE is not a perfect antagonist, and may have off-target effects. Additionally, this compoundβE has a relatively short half-life, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amineβE. One area of interest is the development of more potent and selective α4β2 nicotinic acetylcholine receptor antagonists. Another area of interest is the use of this compoundβE in combination with other treatments for nicotine addiction. Additionally, this compoundβE may have potential applications in the treatment of other conditions, such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the potential of this compoundβE in these areas.
Synthesis Methods
The synthesis of 5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amineβE involves several steps, starting with the reaction of 2,3-dihydro-1H-inden-5-ol with thionyl chloride to form 2,3-dihydro-1H-inden-5-yl chloride. This intermediate is then reacted with 5-amino-1,3,4-oxadiazole-2-thiol to form this compoundβE.
Scientific Research Applications
5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amineβE has been extensively studied for its potential use in treating nicotine addiction. It acts as a selective antagonist of α4β2 nicotinic acetylcholine receptors, which play a key role in nicotine addiction. This compoundβE has also been studied for its potential use in treating other conditions, such as Parkinson's disease and Alzheimer's disease.
Properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-11-14-13-10(15-11)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVBLLBPORFECO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN=C(O3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016733-47-3 |
Source


|
| Record name | 5-(2,3-dihydro-1H-inden-5-yl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-3-{[(E)-2-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2391431.png)
![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2391433.png)
![N-(3-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391434.png)
![8-Butyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2391435.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2391438.png)
![4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2391443.png)
![2-[[1-(2,2-Difluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2391444.png)


![5-((4-chlorobenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2391448.png)


![N-(1-cyanocyclopentyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2391453.png)
![N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-methylbenzamide](/img/structure/B2391454.png)
